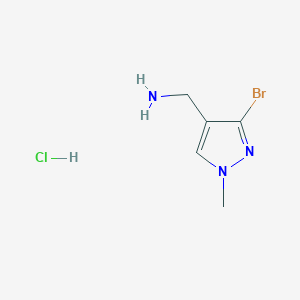![molecular formula C14H14FN3O B2752446 N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide CAS No. 2415634-65-8](/img/structure/B2752446.png)
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide, also known as FPEMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the pyrazine family of compounds, which have been found to exhibit a wide range of biological activities. FPEMP has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
作用机制
The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway, leading to apoptosis and inhibition of angiogenesis. In Alzheimer's disease research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to inhibit the formation of beta-amyloid plaques and reduce oxidative stress. In Parkinson's disease research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to have various biochemical and physiological effects. In cancer research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to improve cognitive function, reduce beta-amyloid plaque formation, and reduce oxidative stress. In Parkinson's disease research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to protect dopaminergic neurons, improve motor function, and reduce oxidative stress and inflammation.
实验室实验的优点和局限性
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of biological activities. However, there are also some limitations to using N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide in lab experiments, including its limited solubility in water and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research and development of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide. These include further studies to determine its safety and efficacy in humans, optimization of the synthesis method to improve yield and purity, and exploration of its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to investigate the structure-activity relationship of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide and to develop new derivatives with improved biological activities.
合成方法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide involves the reaction of 4-fluorophenethylamine with 6-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as EDC, and a catalyst, such as DMAP. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease research, N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to protect dopaminergic neurons and improve motor function.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-8-16-9-13(18-10)14(19)17-7-6-11-2-4-12(15)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZKALYCJBLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2752365.png)
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)
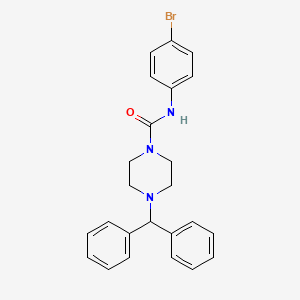

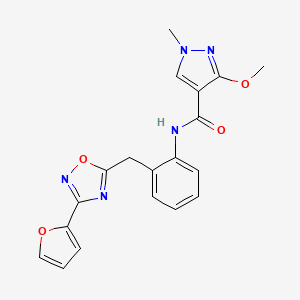


![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)
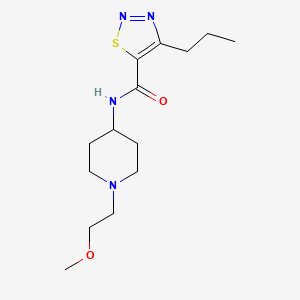
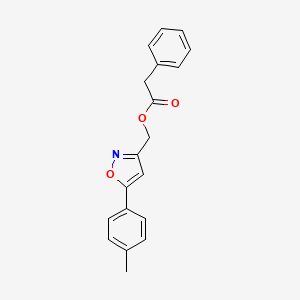
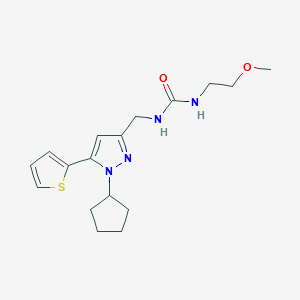
![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)
